molecular formula C5H7F2N B567977 6,6-Difluoro-3-azabicyclo[3.1.0]hexane CAS No. 1215166-78-1

6,6-Difluoro-3-azabicyclo[3.1.0]hexane

Cat. No. B567977
CAS RN: 1215166-78-1
M. Wt: 119.115
InChI Key: GHBUVDSNXSMDMM-UHFFFAOYSA-N
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Description

6,6-Difluoro-3-azabicyclo[3.1.0]hexane is a chemical compound with the molecular formula C5H7F2N . It is also known as 6,6-Difluoro-3-azabicyclo[3.1.0]hexane hydrochloride .


Synthesis Analysis

The synthesis of 6,6-Difluoro-3-azabicyclo[3.1.0]hexane involves a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones . This gram-scale cyclopropanation reaction of maleimides provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .


Molecular Structure Analysis

The InChI code for 6,6-Difluoro-3-azabicyclo[3.1.0]hexane is 1S/C5H7F2N/c6-5(7)3-1-8-2-4(3)5/h3-4,8H,1-2H2 . The molecular weight of this compound is 119.11 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6,6-Difluoro-3-azabicyclo[3.1.0]hexane include a molecular weight of 119.11 . It is a solid at room temperature . The storage temperature is 28 C .

Scientific Research Applications

  • Pharmaceutical Industry Interest : Compounds containing the 1-heteroaryl-3-azabicyclo[3.1.0]hexane architecture, a structure related to 6,6-Difluoro-3-azabicyclo[3.1.0]hexane, are of significant interest to the pharmaceutical industry, offering a modular approach to synthesis through Suzuki-Miyaura and Chan-Evans-Lam coupling reactions (Harris et al., 2017).

  • Potential in Drug Development : Synthesis methods for 3-azabicyclo[3.1.0]hexanes have been developed for potential applications in creating new drugs. These methods enable the construction of various derivatives, which can be explored for pharmacological properties (Kimura et al., 2015).

  • Biologically Active Compounds : Azabicyclo[3.1.0]hexane-1-ols, related to 6,6-Difluoro-3-azabicyclo[3.1.0]hexane, can be used for the asymmetric synthesis of biologically active compounds. This application is particularly relevant in producing pharmacologically active products (Jida et al., 2007).

  • Molecular Structure Analysis : The study of molecular structures like 6,6-Difluoro-3-azabicyclo[3.1.0]hexane helps in understanding the conformation and reactivity of such compounds, which is crucial in the development of new chemical entities (Trefonas & Sato, 1966).

  • Potential Antiproliferative Activity : Derivatives of 3-azabicyclo[3.1.0]hexane have been studied for their antiproliferative activity. This research is crucial for drug discovery, especially in the field of cancer therapeutics (Bardasov et al., 2020).

  • Opioid Receptor Ligands : 3-Azabicyclo[3.1.0]hexane compounds have been designed as μ opioid receptor ligands. This research is significant in developing treatments for conditions like pruritus in dogs (Lunn et al., 2012).

properties

IUPAC Name

6,6-difluoro-3-azabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N/c6-5(7)3-1-8-2-4(3)5/h3-4,8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBUVDSNXSMDMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2(F)F)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601282633
Record name 6,6-Difluoro-3-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601282633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1215166-78-1
Record name 6,6-Difluoro-3-azabicyclo[3.1.0]hexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215166-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,6-Difluoro-3-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601282633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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